3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-2-carbonitrile derivative featuring a pyrrolidin-3-yloxy linker substituted with a cyclopropylsulfonyl group. This structure combines a heterocyclic pyrazine core with a sulfonylated pyrrolidine moiety, which may enhance metabolic stability and binding affinity in pharmaceutical applications.
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c13-7-11-12(15-5-4-14-11)19-9-3-6-16(8-9)20(17,18)10-1-2-10/h4-5,9-10H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGYOMQCMMTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Effects : The cyclopropylsulfonyl group in the target compound contrasts with the lipophilic isopropyl group in , suggesting divergent solubility and bioavailability profiles.
- Functional Group Roles : The carbonitrile group is conserved across all compounds, acting as a hydrogen bond acceptor. However, its placement (e.g., pyrazine vs. pyrazole in fipronil) dictates electronic and steric interactions .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The target compound’s cyclopropylsulfonyl group may reduce log P compared to the isopropyl analog in , improving aqueous solubility.
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, whereas the methylfuran in 11a and 11b ( ) could be prone to oxidation .
- Crystallinity: The spiro compound in demonstrates how rigid structures (e.g., hydrogen-bonded networks) affect solubility, a factor less pronounced in the flexible pyrrolidine-oxy linker of the target compound .
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